molecular formula C10H12N4O4 B11980053 (Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea CAS No. 5763-23-5

(Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea

Cat. No.: B11980053
CAS No.: 5763-23-5
M. Wt: 252.23 g/mol
InChI Key: JVBICDVPCKAKCV-UHFFFAOYSA-N
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Description

Contextualization within Urea-Based Chemical Architectures in Medicinal Chemistry and Chemical Biology

Urea (B33335) and its derivatives are considered privileged structures in medicinal chemistry, a status earned due to their versatile functionality and presence in numerous bioactive compounds and clinically approved drugs. rsc.orgnih.gov The urea moiety's ability to form stable hydrogen bonds with biological targets, such as proteins and receptors, is central to its utility in drug design. nih.govresearchgate.net This interaction is often a key determinant of a compound's biological activity and specificity. nih.gov

The urea functional group, with its capacity to act as both a hydrogen bond donor and acceptor, also plays a significant role in modulating a drug's physicochemical properties, including aqueous solubility and permeability. researchgate.net The structural versatility of urea allows for the creation of a diverse array of derivatives, which has been instrumental in the development of anticancer, antibacterial, anticonvulsant, and anti-HIV agents, among others. nih.govfrontiersin.org The synthesis of urea-containing compounds has evolved from traditional methods involving hazardous reagents like phosgene (B1210022) to safer, more modern methodologies. nih.gov

The Benzo(1,3)dioxole Moiety: Significance in Bioactive Compounds and Pharmacophores

The benzo[d] rsc.orgresearchgate.netdioxole, or 1,2-methylenedioxybenzene, is a heterocyclic compound that is a derivative of benzene. wikipedia.org While the parent compound itself is not of primary importance, the methylenedioxyphenyl group is a recurring motif in a wide range of bioactive natural products, pesticides, and pharmaceuticals. wikipedia.org This moiety is known to contribute to various biological activities, including anticancer, antioxidant, anti-inflammatory, anticonvulsant, and antimicrobial effects. researchgate.netnajah.edu

The presence of the benzo(1,3)dioxole scaffold in a molecule can significantly influence its biological profile. researchgate.net For instance, research has shown that derivatives of benzo(1,3)dioxole can exhibit potent anticonvulsant activity. nih.gov Furthermore, this moiety is a key component in the design of novel auxin receptor agonists with the potential to promote root growth in plants. frontiersin.org The structural rigidity and potential for π-π stacking interactions of the benzodioxole ring system can facilitate binding to biological targets. evitachem.com

Integration of the Ureido-Methyl-Urea Scaffold as a Privileged Structure in Contemporary Research

The ureido-methyl-urea scaffold, which forms the core of the titular compound, represents a more complex elaboration of the simple urea motif. While specific research on this exact scaffold is limited, the principles of urea-based interactions can be extrapolated. The duplication of the urea group, connected by a methyl linker, suggests an enhanced capacity for hydrogen bonding and potentially more complex and specific interactions with biological targets.

Urea derivatives are widely employed as linkers in various chemical applications, including the development of antibody-drug conjugates. nih.gov The ureido-methyl-urea structure can be conceptualized as a sophisticated linker or a central scaffold capable of presenting other functional groups, such as the benzo(1,3)dioxole moiety, in a defined spatial orientation. This precise positioning is often critical for achieving high-affinity binding to a target protein or receptor. The development of sulfonyl urea derivatives as potent inhibitors of soluble epoxide hydrolase (sEH) highlights the modular nature of urea-based scaffolds, where different components can be strategically combined to achieve a desired biological effect. mdpi.com

Overview of Research Trajectories for Complex Urea Derivatives as Research Tools

The study of complex urea derivatives extends beyond their direct therapeutic applications. These compounds are increasingly being developed and utilized as sophisticated research tools to probe biological systems. For example, urea-based molecules have been designed as inhibitors for a variety of enzymes, including kinases, which are crucial regulators of cellular processes. frontiersin.org The ability to selectively inhibit specific enzymes allows researchers to dissect complex signaling pathways and understand their roles in health and disease.

Furthermore, the hydrogen-bonding capabilities of urea derivatives have been harnessed in the field of supramolecular chemistry to create self-assembling systems, such as hydrogels. researchgate.netnih.gov These materials have potential applications in drug delivery, tissue engineering, and as novel catalytic systems. The development of magnetically recoverable catalysts functionalized with urea-benzoic acid exemplifies the innovative use of urea derivatives in green chemistry. nih.gov The ongoing exploration of aryl urea-based scaffolds for multitarget drug discovery in anticancer immunotherapies underscores the continued importance and evolving research trajectories of these versatile compounds. mdpi.commdpi.com

Data Tables

Table 1: Properties of Related Benzo(1,3)dioxole and Urea Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesReference
N-(1,3-benzodioxol-5-ylmethyl)ureaC9H10N2O3194.19Benzo(1,3)dioxole, Urea nih.gov
1-(Benzo[d] rsc.orgresearchgate.netdioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureaC21H23N3O5397.431Benzo(1,3)dioxole, Urea, Pyrrolidine evitachem.com
1-Benzo(1,3)dioxol-5-yl-3-(3-trifluoromethyl-phenyl)-ureaC15H11F3N2O3Not specified in abstractBenzo(1,3)dioxole, Urea, Trifluoromethyl-phenyl sigmaaldrich.com
(E)-5-(Benzo[d] rsc.orgresearchgate.netdioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-oneC17H21NO3287.3535Benzo(1,3)dioxole, Piperidine nist.gov
{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thioureaC9H9N3O2SNot specified in abstractBenzo(1,3)dioxole, Thiourea researchgate.net
(±)-3-[(benzo[d] rsc.orgresearchgate.netdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-oneC20H21NO6SNot specified in abstractBenzo(1,3)dioxole, Thiazolidinone researchgate.net

Table 2: Research Applications of Urea and Benzo(1,3)dioxole Derivatives

Derivative ClassResearch ApplicationMechanism/TargetReference
Urea DerivativesAntimicrobial AgentsGrowth inhibition of bacteria and fungi nih.gov
Sulfonyl Urea DerivativesSoluble Epoxide Hydrolase (sEH) InhibitorsInhibition of sEH for potential anti-inflammatory and pain reduction effects mdpi.com
Aryl Urea ScaffoldsAnticancer ImmunotherapiesMultitarget inhibitors, including VEGFR-2 and PD-L1 mdpi.com
Benzo[d] rsc.orgresearchgate.netdioxole DerivativesAnticonvulsant AgentsProtection against seizures in MES and scPTZ models nih.gov
N-(benzo[d] rsc.orgresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628)Plant Growth PromotersAuxin receptor agonists frontiersin.org
Urea-Benzoic Acid Functionalized NanoparticlesHeterogeneous CatalysisDual acidic and hydrogen bonding catalyst for organic synthesis nih.gov

List of Chemical Compounds

(Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea

1,3-Benzodioxole (B145889)

1-(Benzo[d] rsc.orgresearchgate.netdioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

1-Benzo(1,3)dioxol-5-yl-3-(3-trifluoromethyl-phenyl)-urea

(E)-5-(Benzo[d] rsc.orgresearchgate.netdioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one

{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea

(±)-3-[(benzo[d] rsc.orgresearchgate.netdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one

N-(1,3-benzodioxol-5-ylmethyl)urea

N-(benzo[d] rsc.orgresearchgate.netdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide

N-(benzo[d] rsc.orgresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide

Phosgene

Sorafenib (B1663141)

Lenvatinib

Suramin

Stiripentol

Uracil

N-[(Uracil-5-yl)methyl]urea

5-fluorouracil (B62378)

Brivudine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5763-23-5

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

[1,3-benzodioxol-5-yl-(carbamoylamino)methyl]urea

InChI

InChI=1S/C10H12N4O4/c11-9(15)13-8(14-10(12)16)5-1-2-6-7(3-5)18-4-17-6/h1-3,8H,4H2,(H3,11,13,15)(H3,12,14,16)

InChI Key

JVBICDVPCKAKCV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(NC(=O)N)NC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of (Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea Scaffolds

The synthesis of unsymmetrical ureas is a cornerstone of medicinal and materials chemistry. nih.gov The primary challenge in constructing the target scaffold lies in the selective and sequential introduction of two different substituents onto the urea (B33335) nitrogen atoms.

A common and historical method for urea synthesis involves the reaction of amines with phosgene (B1210022) or its safer equivalents like triphosgene. nih.govacs.org This process typically generates an isocyanate intermediate, which then reacts with another amine to form the urea derivative. nih.gov For the target molecule, a plausible route would involve the reaction of piperonylamine (B131076) (1,3-benzodioxol-5-ylmethanamine) with a phosgene equivalent to form piperonyl isocyanate. This intermediate could then be reacted with a suitable aminomethylurea synthon. However, the handling of hazardous reagents like phosgene and the stability of isocyanates are significant drawbacks. nih.gov

Alternative, safer strategies have been developed. One such method involves the use of N,N'-carbonyldiimidazole (CDI) as a phosgene substitute. CDI is a crystalline solid that reacts with amines to form an activated carbamoyl (B1232498) intermediate, which can then react with a second amine to yield an unsymmetrical urea. nih.gov Another approach is the use of potassium isocyanate in a nucleophilic addition reaction with amines, which can be performed in water, offering a greener alternative. rsc.org

A divergent strategy could also be employed, starting from a protected urea derivative. For instance, a mono-protected urea could be alkylated with piperonyl bromide, followed by deprotection and reaction with a ureido-methylating agent. Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for forming C-N bonds in urea synthesis, allowing for the arylation of urea derivatives. nih.gov

A plausible synthetic pathway for the target molecule could initiate from piperonylamine. This amine could be reacted with a reagent that introduces the first half of the urea moiety. Subsequently, the second nitrogen would be functionalized to introduce the ureido-methyl group. The synthesis of N,N'-disubstituted ureas can be achieved under solvent-free conditions using a catalyst like zinc chloride to heat amines with urea. tandfonline.com

Table 1: Comparison of General Strategies for Unsymmetrical Urea Synthesis

Synthetic StrategyKey ReagentsAdvantagesDisadvantages
Phosgene-basedPhosgene, Triphosgenecheck_circle High reactivity, well-establishedcancel Highly toxic reagents, harsh conditions
Isocyanate-free (CDI)N,N'-Carbonyldiimidazolecheck_circle Safer than phosgene, solid reagentcancel Can be moisture sensitive
Aqueous MethodPotassium Isocyanate, Acidcheck_circle Environmentally benign (uses water), mild conditionscancel May have substrate scope limitations
Catalytic (Pd-coupling)Palladium catalyst, Ligands, Basecheck_circle High functional group tolerance, versatilecancel Catalyst cost, potential for metal contamination
Solvent-free ThermalAmine, Urea, ZnCl₂check_circle Solvent-free, simple workupcancel Typically for symmetrical ureas, high temperature

Functionalization Reactions of the Benzo(1,3)dioxole Nucleus for Analog Generation

The benzo[d] mdpi.comtandfonline.comdioxole (also known as methylenedioxyphenyl or MDP) ring is a key pharmacophore present in numerous natural products and synthetic compounds. worldresearchersassociations.comchemicalbook.com Its electronic properties, characterized by an electron-rich aromatic ring due to the electron-donating effect of the dioxole oxygen atoms, make it susceptible to electrophilic substitution reactions. chemicalbook.com This reactivity allows for the generation of a diverse library of analogs by modifying the benzodioxole nucleus at various stages of the synthesis.

A common strategy for functionalization is the introduction of substituents onto a precursor like (6-bromobenzo[d] mdpi.comtandfonline.comdioxol-5-yl)methanol. The bromine atom serves as a versatile handle for cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid or ester, is a powerful method for creating new carbon-carbon bonds. worldresearchersassociations.comnih.gov This reaction has been successfully applied to 6-bromo-1,3-benzodioxole derivatives to introduce a wide range of aryl and heteroaryl groups, demonstrating its broad functional group tolerance. worldresearchersassociations.comresearchgate.net

Table 2: Suzuki-Miyaura Coupling of a Brominated Benzodioxole Derivative

Boronic Acid Partner (Ar-B(OH)₂)Catalyst/LigandBaseSolventYield (%)
Phenylboronic acidPdCl₂(PPh₃)₂ / PPh₃K₂CO₃Dioxane/H₂O85 worldresearchersassociations.com
4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ / PPh₃K₂CO₃Dioxane/H₂O89 worldresearchersassociations.com
3-Pyridylboronic acidPdCl₂(PPh₃)₂ / PPh₃K₂CO₃Dioxane/H₂O65 worldresearchersassociations.com
Quinolin-8-ylboronic acidPdCl₂(PPh₃)₂ / PPh₃K₂CO₃Dioxane/H₂O58 researchgate.net
Naphthalen-1-ylboronic acidPdCl₂(PPh₃)₂ / PPh₃K₂CO₃Dioxane/H₂O89 worldresearchersassociations.com

*Data derived from studies on a 1-((6-bromobenzo[d] mdpi.comtandfonline.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole substrate. worldresearchersassociations.comresearchgate.net

Other functionalization methods include classical electrophilic aromatic substitution reactions such as Friedel-Crafts acylation. The acylation of 1,3-benzodioxole (B145889) can be performed using heterogeneous recyclable catalysts in a continuous flow process, offering a sustainable approach to introduce acyl groups. mdpi.com

Derivatization of the Urea Functionality: Formation of Ureido-Methyl Linkages

The formation of the (ureido-methyl)-urea portion of the target molecule represents a specific synthetic challenge. This moiety is essentially a dimer of urea linked by a methylene (B1212753) bridge. Such structures can be conceptualized as arising from the reaction of a urea with an N-acyliminium ion precursor.

The synthesis of peptidyl ureas and ureidopeptides often involves the generation of isocyanate intermediates from amino acid derivatives via a Curtius rearrangement, which are then coupled with another amino component. researchgate.netnih.gov This methodology could be adapted by using a protected aminomethyl isocyanate or a related synthon.

A more direct approach involves the reaction of urea itself. The reaction of amines with urea can lead to N-substituted ureas, often requiring thermal conditions. ijcce.ac.ir A key transformation for forming the ureido-methyl linkage is the reaction of a urea with formaldehyde (B43269) (or a formaldehyde equivalent) and another nucleophile, in this case, a second urea molecule. This is a variation of the Mannich reaction.

Alternatively, the synthesis can proceed through the formation of an N-acylurea. The reaction of carboxylic acids with carbodiimides can lead to an O-acylisourea intermediate, which can rearrange via an O→N acyl migration to form a stable N-acylurea. ias.ac.in This N-acylurea could then be further elaborated. A two-step synthesis of acyl ureas has been reported involving the generation of an N-(phenoxycarbonyl)benzamide intermediate which is then coupled with various amines. nih.gov

Advanced Synthetic Techniques for Nitrogen-Containing Molecular Architectures

Modern organic synthesis increasingly relies on advanced techniques to improve efficiency, selectivity, and sustainability. For the construction of nitrogen-rich scaffolds like this compound, several advanced methods are applicable.

Catalytic Methods: The development of novel catalytic systems is a major focus. This includes the use of metal catalysts for C-N bond formation, which is central to urea synthesis. acs.orgnih.govnih.govacs.org Palladium-catalyzed cross-coupling reactions are well-established for creating C-N bonds in complex molecules. nih.gov Beyond palladium, other transition metals are used to catalyze the synthesis of nitrogen-containing heterocycles. mdpi.comresearchgate.net Nanocatalysts are also gaining attention due to their high activity and recyclability in the synthesis of nitrogen and oxygen-containing heterocyles. dergipark.org.trresearchgate.net

Enabling Technologies: Microwave irradiation and ultrasonic conditions have been shown to accelerate reactions, such as the Curtius rearrangement for isocyanate formation, leading to shorter reaction times and often cleaner products. nih.govijcce.ac.ir Mechanochemical synthesis, using ball milling, offers a solvent-free route for the quantitative preparation of ureas and thioureas, aligning with the principles of green chemistry. beilstein-journals.org

Flow Chemistry: Continuous flow chemistry provides advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous intermediates or requiring precise temperature control. The acylation of 1,3-benzodioxole has been successfully demonstrated in a flow system using a heterogeneous catalyst. mdpi.com

Electrosynthesis: A frontier in sustainable chemistry is the use of electrocatalysis. Electrocatalytic C-N coupling, using CO₂ and various nitrogen sources (like nitrates or even dinitrogen), is being explored as a green alternative to traditional, energy-intensive urea production methods like the Bosch-Meiser process. acs.orgnih.govnih.govacs.org These methods operate at ambient conditions and can be powered by renewable electricity, offering a path to decarbonize chemical manufacturing. acs.orgacs.org

Molecular Structure, Reactivity, and Theoretical Investigations

Quantum Chemical Calculations and Electronic Properties of Urea-Benzodioxole Conjugates

There is no specific research detailing the quantum chemical calculations and electronic properties of (Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea. A theoretical investigation would likely employ Density Functional Theory (DFT) or other ab initio methods to calculate various electronic properties.

A hypothetical table of calculated electronic properties is presented below to illustrate the type of data that would be generated from such a study.

Table 1: Hypothetical Quantum Chemical Properties

Property Value Unit
Highest Occupied Molecular Orbital (HOMO) Energy Not Available eV
Lowest Unoccupied Molecular Orbital (LUMO) Energy Not Available eV
HOMO-LUMO Gap Not Available eV
Dipole Moment Not Available Debye
Electron Affinity Not Available eV

Intermolecular Interactions and Ligand-Target Recognition through Computational Modeling

Specific computational modeling studies on the intermolecular interactions and ligand-target recognition of this compound have not been reported in the scientific literature. Research in this area would involve molecular docking simulations to predict the binding affinity and mode of interaction of the compound with various biological targets. The analysis would identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

Mechanistic Insights into Biological Interactions

Elucidation of Molecular Targets and Biological Pathways Modulated by (Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea Derivatives

Derivatives of this compound, which combine the benzodioxole and urea (B33335) functional groups, are of significant interest for their potential to modulate various molecular targets and biological pathways. The benzodioxole moiety is a key structural feature in numerous naturally occurring and synthetic compounds with diverse pharmacological activities. Research into 1,3-benzodioxole (B145889) derivatives has pointed towards their ability to influence critical cellular processes, including programmed cell death, or apoptosis, by activating pro-apoptotic factors. researchgate.net Some derivatives have been shown to exert antitumor effects through mechanisms such as tubulin binding and inhibition of heat-shock proteins. researchgate.net

The urea component is also a well-established pharmacophore in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets. researchgate.net This property is leveraged in the design of various enzyme inhibitors. For instance, many clinically approved anticancer drugs are urea-based kinase inhibitors. nih.govnih.gov These compounds can interfere with signaling pathways that are crucial for the proliferation of cancer cells, such as those mediated by receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs). eurekaselect.com

Furthermore, specific 1,3-benzodioxole derivatives have been identified as potent agonists of the auxin receptor, suggesting a role in modulating plant growth and development pathways. frontiersin.org Transcriptome analysis of one such derivative, K-10, revealed that it triggers a transcriptional response similar to that of the natural auxin, indole-3-acetic acid (IAA), and down-regulates genes that inhibit root growth. frontiersin.org This indicates a potential for these compounds to interact with hormone receptor systems.

Given the functionalities of its constituent parts, it is plausible that this compound derivatives could modulate a range of biological pathways, including those involved in cell cycle regulation, apoptosis, and signal transduction.

Enzyme Inhibition and Modulation Mechanisms by Urea-Benzodioxole Scaffolds

The urea-benzodioxole scaffold is a promising structural motif for the design of enzyme inhibitors. The urea group, with its capacity for hydrogen bonding, can effectively interact with the active sites of various enzymes. researchgate.net Research has shown that 1,3-disubstituted ureas can be potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids that regulate blood pressure and inflammation. nih.govnih.gov The inhibitory activity of these urea derivatives is dependent on the presence of at least one hydrogen atom on a nitrogen atom of the urea moiety, highlighting the importance of specific hydrogen bonding interactions. nih.gov

Furthermore, the lipophilicity of the substituents on the urea scaffold has been found to be a critical factor in determining the inhibitory potency against sEH. nih.gov It has been demonstrated that polar groups can be introduced into the alkyl chains of these inhibitors without a significant loss of activity, provided they are positioned at a sufficient distance from the urea core. This strategy can improve the physicochemical properties, such as water solubility, of these inhibitors. nih.gov

In addition to sEH, urea-based compounds have been successfully developed as inhibitors of other enzymes, such as p38 mitogen-activated protein (MAP) kinase. nih.govmdpi.com Certain N-pyrazole, N'-aryl ureas have been shown to bind to a distinct allosteric site on p38 MAP kinase, which is exposed when the enzyme adopts a specific conformation. nih.gov This interaction leads to potent inhibition of the kinase's activity. The structural features of the urea-benzodioxole scaffold suggest that it could be adapted to target a variety of enzymes by modifying the substituents on both the urea and benzodioxole components to achieve specific interactions with the target enzyme's active or allosteric sites.

Receptor Binding Affinity and Selectivity of Benzodioxole-Urea Ligands

The benzodioxole-urea structural combination holds potential for the development of ligands with specific receptor binding affinities and selectivity. The benzodioxole ring system is present in compounds that have shown affinity for various receptors. For example, certain benzyl (B1604629) derivatives have demonstrated binding affinity for human opioid and cannabinoid receptors. nih.gov The nature of the substituents on the benzyl ring plays a crucial role in determining the binding affinity and selectivity for different receptor subtypes.

The urea moiety is also a key element in establishing high-affinity interactions with receptors. The hydrogen bonding capabilities of the urea group are fundamental to its role in molecular recognition at receptor binding sites. nih.gov The conformational flexibility of urea derivatives also allows them to adapt to the topology of different receptor binding pockets. nih.gov

The concept of "functional selectivity" or "biased agonism" is particularly relevant in the context of receptor-ligand interactions. nih.gov This phenomenon describes the ability of a ligand to differentially activate signaling pathways downstream of a single receptor. nih.gov This can be achieved through the stabilization of distinct receptor conformations by the ligand. The structural versatility of benzodioxole-urea ligands suggests that they could be designed to act as functionally selective modulators of G protein-coupled receptors (GPCRs) and other receptor families. By systematically modifying the substituents on the benzodioxole and urea components, it may be possible to fine-tune the binding affinity and selectivity of these ligands for specific receptor subtypes and to elicit desired functional responses.

Cellular and Subcellular Localization Studies of this compound Analogues

The cellular and subcellular localization of a compound is a critical determinant of its biological activity. For analogues of this compound, their distribution within the cell will dictate their access to potential molecular targets. Studies on related compounds offer insights into the factors that may govern the localization of these derivatives.

For instance, research on cationic benzophenothiazinium derivatives has shown that minor modifications to the N-alkylation pattern can significantly alter their subcellular destination. mdpi.com Specifically, derivatives with primary and secondary amine substitutions were found to accumulate predominantly in lysosomes, while a tertiary amine analogue showed greater localization in mitochondria. mdpi.com This differential localization was attributed to the different pH gradients and membrane potentials of these organelles. mdpi.com

The physicochemical properties of this compound analogues, such as their lipophilicity and ionization state at physiological pH, will likely be key factors influencing their ability to cross cellular and organellar membranes. The benzodioxole moiety, being relatively lipophilic, may facilitate membrane transport. The urea group, with its hydrogen bonding capacity, could influence interactions with membrane components or intracellular proteins, thereby affecting the compound's distribution.

It is plausible that different analogues of this compound could be designed to target specific subcellular compartments. For example, the introduction of basic amine functionalities might promote lysosomal sequestration, while the incorporation of lipophilic cationic groups could lead to accumulation in mitochondria. Understanding the structure-localization relationships of these compounds is essential for the rational design of derivatives with specific cellular targets and biological effects.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Benzo(1,3)dioxole Substitution Patterns on Biological Activity and Specificity

The benzo[d] mdpi.comresearchgate.netdioxole (also known as methylenedioxyphenyl) ring is a common fragment in medicinal chemistry, and its substitution pattern critically influences the pharmacological profile of the parent molecule. In the context of urea-based compounds, modifications to this ring system can modulate potency, selectivity, and pharmacokinetic properties.

Research into related structures, such as N-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl) acetamides, has shown that the electronic properties of substituents on associated aromatic rings are key determinants of biological activity. nih.gov For instance, the introduction of electron-withdrawing groups (e.g., -Cl, -Br) has been observed to enhance the bioactivity of certain compounds, while electron-donating groups (e.g., -CH₃, -OCH₃) can lead to a decrease in activity. nih.gov These principles are broadly applicable to SAR studies of (Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea.

Systematic substitution on the benzodioxole ring itself allows for the fine-tuning of ligand-target interactions. Altering substituents affects the molecule's lipophilicity, which influences cell permeability and binding to hydrophobic pockets in a target protein. Furthermore, the electronic landscape of the ring can impact π-π stacking interactions with aromatic residues in the binding site.

Table 1: Impact of Benzo(1,3)dioxole Ring Substitutions on Biological Activity This table illustrates the general principles of how substitutions on the aromatic ring can be hypothesized to affect biological activity based on established medicinal chemistry concepts.

Position of SubstitutionType of SubstituentExpected Impact on PotencyRationale
C4, C6, or C7Small, Electron-Withdrawing (e.g., F, Cl)Potentially IncreasedCan enhance binding affinity through favorable electronic interactions and may alter metabolic stability.
C4, C6, or C7Bulky, Lipophilic (e.g., t-butyl)VariableMay increase potency if it fits into a specific hydrophobic pocket, but could decrease it due to steric hindrance.
C4, C6, or C7Electron-Donating (e.g., OCH₃, CH₃)Potentially DecreasedMay alter the electronic character of the ring in a way that is less favorable for target binding. nih.gov
C4, C6, or C7Hydrogen-Bond Donor/Acceptor (e.g., OH, NH₂)Potentially IncreasedCould form additional hydrogen bonds with the target protein, increasing binding affinity if the geometry is correct.

Role of the Ureido-Methyl Linkage in Modulating Ligand-Target Interactions

The ureido-methyl [-NHC(=O)NH-CH₂-] linker is not merely a spacer but an active contributor to the molecule's pharmacophoric profile. It serves several crucial functions in orienting the terminal pharmacophores—the benzodioxole ring and the urea (B33335) moiety—within the target's binding site and participating directly in binding interactions.

The urea component of the linker is particularly significant due to its capacity to act as both a hydrogen bond donor (from the N-H groups) and a hydrogen bond acceptor (at the carbonyl oxygen). nih.gov This feature is essential in many kinase inhibitors, where the urea moiety forms a critical hydrogen bond network with residues in the hinge region of the kinase domain, effectively anchoring the inhibitor. nih.gov For example, X-ray crystallography of inhibitors like sorafenib (B1663141) has revealed that the urea scaffold establishes key hydrogen bonds with conserved aspartate and glutamate (B1630785) residues in the VEGFR2 kinase. nih.gov

Strategic Modifications of the Urea Moiety for Enhanced Selectivity and Potency

The terminal urea group is a versatile functional group that is frequently modified in drug design to optimize potency and selectivity. nih.gov Its ability to form multiple stable hydrogen bonds with protein targets is a primary reason for its prevalence in medicinal chemistry. nih.gov

Strategic modifications can be categorized as follows:

N-Substitutions: Introducing substituents on the terminal nitrogen atom of the urea can significantly impact the compound's properties. Adding small alkyl groups can alter solubility and lipophilicity, while larger aromatic or heterocyclic rings can be used to probe for additional binding pockets and establish new interactions, such as π-stacking. The substitution pattern also dictates the conformation of the urea derivative, with N,N'-disubstituted ureas generally preferring a trans,trans conformation that is ideal for bridging interactions. nih.gov

Cyclization: Incorporating the urea moiety into a cyclic structure, such as an imidazolidinone, can restrict its conformational flexibility. nih.gov This pre-organizes the molecule into a bioactive conformation, which can lead to higher affinity and improved selectivity. nih.gov Cyclic ureas often exhibit increased oral bioavailability as well. nih.gov

Electronic Modulation: In certain contexts, such as inhibitors for fatty acid amide hydrolase (FAAH), adding electron-withdrawing groups to an adjacent ring system can enhance the electrophilicity of the urea's carbonyl carbon. researchgate.net This can make the molecule a better target for nucleophilic attack by a catalytic residue in the enzyme's active site, leading to increased potency. researchgate.net

Table 2: Strategic Modifications of the Urea Moiety

Modification StrategyExampleDesired OutcomeReference
Terminal N-AlkylationReplacing a terminal H with a methyl or ethyl group.Modulate solubility and lipophilicity; probe for small hydrophobic pockets. nih.gov
Terminal N-ArylationAdding a phenyl or substituted phenyl group.Introduce potential for π-stacking interactions; access deeper binding pockets. nih.gov
Conformational RestrictionIncorporating the urea into a cyclic system (e.g., imidazolidin-2-one).Increase binding affinity and selectivity by reducing the entropic cost of binding. nih.gov
Electronic TuningAdding electron-withdrawing groups to adjacent structures.Enhance the reactivity of the urea carbonyl for covalent inhibition or increase hydrogen bond acidity. researchgate.net

Scaffold Hopping and Bioisosteric Replacements in Urea-Benzodioxole Design

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to discover novel chemotypes, improve pharmacokinetic properties, and circumvent existing patents while retaining biological activity. researchgate.netnih.gov These techniques involve replacing a core structural motif (scaffold) or a specific functional group with another that preserves the key physicochemical and spatial properties required for binding. researchgate.netscite.ai

For the this compound scaffold, several bioisosteric replacements can be envisioned:

Benzo(1,3)dioxole Replacements: The benzodioxole ring can be considered a bicyclic aromatic system. Depending on the specific interactions it makes with the target, it could be replaced by other bicyclic heterocycles like benzofuran, indole, indazole, or quinoline. mdpi.com These replacements can introduce new hydrogen bonding opportunities or alter the electronic properties of the ring system. In some cases, a simpler substituted phenyl ring might serve as an effective bioisostere.

(Thio)urea Replacements: The urea moiety is critical for hydrogen bonding, but it can suffer from poor solubility or metabolic instability. nih.gov A common and effective bioisosteric replacement is thiourea, where the carbonyl oxygen is replaced by sulfur. Other groups that can mimic the hydrogen bonding pattern of urea include squaramides, guanidines, and hydroxy-substituted heterocycles. The search for urea bioisosteres is a key strategy for developing new lead compounds with improved drug-like properties. nih.gov

Table 3: Potential Bioisosteric Replacements in the Urea-Benzodioxole Scaffold

Original MoietyPotential Bioisosteric ReplacementRationale for ReplacementReference
Benzo(1,3)dioxoleIndazole, BenzimidazoleMimics the bicyclic structure while introducing new H-bond donor/acceptor sites. mdpi.com
Benzo(1,3)dioxoleNaphthalene, QuinolineConserves the flat, aromatic, bicyclic shape for potential π-stacking interactions. researchgate.net
Urea [-NH(C=O)NH-]Thiourea [-NH(C=S)NH-]Classic bioisostere; alters H-bonding geometry and electronic properties, potentially improving selectivity or metabolic profile. nih.gov
Urea [-NH(C=O)NH-]SquaramideA rigid, planar structure that acts as a strong hydrogen bond donor and acceptor, mimicking the urea interaction pattern. nih.gov
Urea [-NH(C=O)NH-]1,2,4-Triazole or OxadiazoleHeterocyclic rings that can present hydrogen bond donors and acceptors in a spatially similar arrangement. researchgate.net

Applications in Chemical Biology and Research Tool Development

(Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea as a Chemical Probe for Investigating Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, by interacting with a specific target. While there is no specific information detailing the use of "this compound" as a chemical probe, the structural components of the molecule, particularly the benzodioxole and urea (B33335) groups, are found in various biologically active compounds.

The benzodioxole moiety, for example, is a structural feature in compounds that have been investigated for a range of pharmacological properties. This bicyclic structure can contribute to a compound's aromatic characteristics and potential for biological activity. The urea functional group is known to enhance solubility and the ability to interact with biological targets through hydrogen bonding. These features suggest that a molecule like "this compound" could theoretically be developed as a chemical probe. For a compound to be an effective probe, it must exhibit high selectivity for its intended biological target.

Development of Activity-Based Probes (ABPs) based on the Urea-Benzodioxole Scaffold

Activity-based probes (ABPs) are a class of chemical probes that typically form a covalent bond with the active site of an enzyme. This allows for the specific labeling and study of active enzymes within a complex biological sample. ABPs have become invaluable tools in identifying new enzymes and characterizing their inhibitors.

There is no direct evidence of "this compound" being used as a scaffold for ABPs. However, the urea structure has been incorporated into scaffolds for ABPs targeting certain enzyme classes. For instance, a 1,2,3-triazole urea scaffold has been found to inhibit serine hydrolases in pathogens like M. tuberculosis. This suggests that the urea moiety can be part of a scaffold that directs the probe to a specific class of enzymes. The benzodioxole group could potentially be modified to act as a recognition element or to fine-tune the reactivity and selectivity of such a probe.

Utility in Phenotypic Screening and Target Deconvolution Strategies in Biological Systems

Phenotypic screening involves testing compounds for their ability to produce a desired change in a cell or organism's phenotype, without prior knowledge of the specific molecular target. This approach is valuable for discovering first-in-class drugs. Once a "hit" compound is identified, target deconvolution is the process of identifying the molecular target(s) responsible for the observed phenotype.

While "this compound" itself has not been reported in phenotypic screening campaigns, compounds with similar structural motifs have been. The benzodioxole ring is present in a variety of natural and synthetic compounds with diverse biological activities, making it a plausible scaffold for inclusion in screening libraries. Should a compound containing the urea-benzodioxole scaffold show activity in a phenotypic screen, target deconvolution would be a critical next step. This could involve techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.

Application in Molecular Imaging and Visualization Techniques (e.g., in vitro, ex vivo)

Molecular imaging aims to visualize biological processes at the molecular and cellular level. Chemical probes used for imaging are typically modified to include a reporter tag, such as a fluorescent dye or a radionuclide, which allows for their detection.

There are no specific reports of "this compound" being used in molecular imaging. However, the development of imaging probes often starts with a scaffold that has a known affinity for a biological target. If a compound with a urea-benzodioxole scaffold were found to bind selectively to a protein of interest, it could potentially be adapted for imaging purposes. This would involve chemically modifying the scaffold to attach a suitable imaging reporter group. The resulting probe could then be used to visualize the location and activity of its target in cells (in vitro) or in tissue samples (ex vivo).

Future Perspectives and Research Avenues

Exploration of Novel Biological Targets Modulated by (Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea Analogues

The structural framework of this compound, featuring both a benzodioxole and a urea (B33335) group, suggests a high potential for interaction with a wide array of biological targets. The urea functionality is a well-established pharmacophore capable of forming stable hydrogen bonds with proteins, a feature central to the mechanism of many approved drugs. nih.govmdpi.com This makes it a privileged scaffold in the design of enzyme inhibitors and receptor modulators. nih.gov Similarly, the benzodioxole (or methylenedioxyphenyl) group is present in numerous bioactive natural products and synthetic compounds, recognized for its ability to interact with various enzymes, including cytochrome P450s and cyclooxygenases (COX). researchgate.netnih.gov

Future research will likely focus on synthesizing a library of analogues based on the this compound scaffold to screen against diverse biological targets. Key areas of exploration include:

Kinase Inhibition: Diaryl ureas are hallmark structures for a class of multi-kinase inhibitors, such as Sorafenib (B1663141), which target oncogenic signaling pathways. researchgate.net Analogues of the title compound could be designed and tested for their ability to inhibit protein kinases implicated in cancer and inflammatory diseases.

Enzyme Modulation: The benzodioxole moiety is known to inhibit COX enzymes, which are key targets for anti-inflammatory drugs. researchgate.net Research into analogues could yield novel and selective COX inhibitors. researchgate.net Furthermore, derivatives of urea have been investigated as inhibitors for other enzyme classes, such as protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. mdpi.com

Antiparasitic and Antimicrobial Activity: Compounds incorporating benzodioxole and other heterocyclic structures have demonstrated potential as anticancer, antimicrobial, and leishmanicidal agents. researchgate.netnih.gov Systematic exploration of analogues could lead to the discovery of new therapeutic leads for infectious diseases.

The potential for this class of compounds is significant, given the proven bioactivity of its core components. The table below summarizes known biological activities for these structural motifs, suggesting promising starting points for future investigation.

Structural Motif Known Biological Activities Potential Therapeutic Areas
Urea Kinase Inhibition, Enzyme Inhibition (e.g., PTP1B), Receptor ModulationOncology, Anti-inflammatory, Diabetes, Antiviral nih.govmdpi.commdpi.com
Benzodioxole COX Inhibition, Cytochrome P450 Inhibition, Anticancer, AntimicrobialAnti-inflammatory, Oncology, Infectious Diseases researchgate.netnih.govresearchgate.net

Integration with Advanced Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological impact of this compound analogues, future research must integrate advanced "omics" technologies. These high-throughput methods provide a global, unbiased view of cellular responses to a small molecule, moving beyond a single-target hypothesis. nih.gov A multi-omics approach allows for the construction of a comprehensive biological profile, identifying not only the primary target but also off-target effects and downstream pathway modulations. researchgate.netresearchgate.net

Key omics technologies and their potential applications for this compound class include:

Chemoproteomics: This is a central technique for identifying the direct protein targets of a small molecule. rsc.org Using inhibitor-based probes derived from the lead compound, researchers can perform competitive activity-based protein profiling (ABPP) to identify binding partners in native cell lysates. nih.gov This is crucial for target deconvolution and for identifying potential off-targets that might lead to toxicity, as was hypothesized for the urea-like FAAH inhibitor BIA 10-2474. nih.gov Stability-based proteomics approaches can also assess changes in protein thermodynamics upon ligand binding across the proteome. nih.gov

Transcriptomics: By analyzing changes in messenger RNA (mRNA) levels using techniques like RNA-Seq, researchers can determine which genes and signaling pathways are activated or suppressed by the compound. rsc.org Studies on urea have shown its significant impact on the transcriptome, affecting pathways related to nitrogen metabolism, photosynthesis, and lipid metabolism in various organisms. researchgate.netnih.govnih.gov This can provide crucial clues about the compound's mechanism of action.

Metabolomics: This approach quantifies changes in small-molecule metabolites within a cell or organism following treatment. It can reveal disruptions in metabolic pathways and provide a functional readout of enzyme inhibition. As the benzodioxole ring is a known xenobiotic, metabolomics could track its breakdown and impact on the human exposome. mdpi.com

Integrated Omics: The true power lies in combining these datasets. nih.gov For instance, identifying a protein target via chemoproteomics can be correlated with changes in the transcriptome for genes regulated by that protein and with changes in the metabolome for products of its enzymatic activity. This systems biology approach provides a holistic understanding of the compound's effects. researchgate.netnih.gov

The table below outlines how different omics technologies could be applied to profile analogues of this compound.

Omics Technology Objective Potential Insights for this compound Analogues
Chemoproteomics Identify direct protein binding partners (target deconvolution).Discovery of primary enzyme/receptor targets; identification of off-targets to predict selectivity and potential toxicity. nih.govmdpi.com
Transcriptomics Profile global changes in gene expression.Elucidation of modulated signaling pathways; understanding downstream biological responses. nih.govnih.gov
Proteomics Quantify changes in global protein abundance.Identification of compensatory changes in protein expression; validation of pathway modulation.
Metabolomics Measure changes in endogenous small molecules.Assessment of functional impact on metabolic pathways; identification of biomarkers of drug activity. mdpi.com

Rational Design of Next-Generation Chemical Probes with Enhanced Specificity and Utility

A crucial avenue of future research is the rational design of chemical probes based on the this compound scaffold. Chemical probes, particularly activity-based probes (ABPs), are indispensable tools for studying enzyme function in complex biological systems. mdpi.comnih.govnih.gov A well-designed probe allows for the specific labeling, visualization, and enrichment of its target protein, facilitating target validation and biomarker discovery. nih.gov

The rational design of a next-generation probe involves the strategic incorporation of three key elements onto the core scaffold: a reactive group (warhead), a reporter tag, and a linker. researchgate.net

Core Scaffold (Pharmacophore): The this compound structure itself serves as the binding element that confers specificity for the target protein. The urea moiety is particularly adept at forming hydrogen bonds in the active sites of enzymes like kinases. researchgate.netresearchgate.net

Reactive Group (Warhead): To enable covalent and irreversible binding to the target, a latent reactive group can be incorporated. For non-covalent binders, a powerful strategy is photoaffinity labeling (PAL) . nih.gov This involves adding a photoreactive moiety, such as a diazirine or benzophenone, to the probe. nih.govnih.gov Upon irradiation with UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acids, effectively trapping the probe on its target protein within a live cell. youtube.com

Reporter Tag and Linker: For detection and enrichment, a reporter tag is required. Modern probe design favors a two-step approach using click chemistry . activemotif.com A small, bio-orthogonal handle, such as an alkyne or an azide, is incorporated into the probe. lumiprobe.com After the probe has labeled its target protein, a reporter tag (e.g., a fluorophore for imaging or biotin (B1667282) for enrichment) containing the complementary click handle can be attached. nih.govactivemotif.com This modular approach avoids using bulky probes that might interfere with cell entry or target binding. Fluorescent probes based on a triazole urea structure have already been successfully developed using this principle. nih.gov

The benzodioxole and urea components are synthetically tractable, allowing for the systematic introduction of these functionalities to create a suite of advanced chemical biology tools. nih.govnih.gov

The table below details a possible design strategy for a next-generation chemical probe based on the title compound.

Probe Component Function Examples for a this compound Probe Rationale
Pharmacophore Target Recognition & BindingThe core this compound structureLeverages the inherent binding properties of the urea and benzodioxole motifs. researchgate.netnih.gov
Reactive Group Covalent Target CaptureDiazirine or BenzophenoneEnables photoaffinity labeling (PAL) to trap non-covalent interactions in a native cellular environment. nih.govyoutube.com
Bio-orthogonal Handle Post-labeling ModificationTerminal Alkyne or Azide groupAllows for "clickable" attachment of various reporter tags without altering the initial probe structure. nih.govactivemotif.com
Reporter Tag Detection / EnrichmentBiotin (for pull-down & MS), Fluorescent Dyes (e.g., TAMRA, Cy5 for imaging)Attached via click chemistry to enable target identification or visualization. nih.govtenovapharma.com

Computational Predictions for Structure-Based Research and Optimization of Chemical Biology Tools

Computational modeling and in silico methods are indispensable for accelerating the research and optimization cycles described in the previous sections. By leveraging computational chemistry, researchers can predict how modifications to the this compound scaffold will affect its properties, thereby prioritizing the synthesis of the most promising analogues and chemical probes.

Future computational efforts will likely concentrate on several key areas:

Molecular Docking and Structure-Based Design: Once a primary biological target is identified (e.g., a specific kinase), molecular docking can be used to predict the binding mode of the compound and its analogues within the protein's active site. activemotif.comresearchgate.net These simulations can reveal key hydrogen bonds, hydrophobic interactions, and steric clashes, guiding the rational design of new derivatives with improved potency and selectivity. For instance, docking studies have been crucial in explaining the activity of urea-based inhibitors and guiding further optimization. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a training set of synthesized analogues and their measured potencies, a predictive QSAR model can be built. This model can then be used to estimate the activity of virtual, not-yet-synthesized compounds, helping to screen large virtual libraries and focus synthetic efforts on the most promising candidates.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model derived from this compound or its more active analogues can be used to screen virtual compound databases to find new, structurally diverse molecules that may hit the same target.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. For chemical probes, properties like cell permeability are critical. For potential therapeutic agents, predicting metabolic stability is key. The benzodioxole moiety, for example, is a known substrate and inhibitor of cytochrome P450 enzymes, and computational models can help predict and design around potential drug-drug interactions. lumiprobe.com

The integration of these computational approaches creates a powerful feedback loop with experimental work, enabling a more efficient, cost-effective, and rational path toward developing optimized chemical biology tools and potential therapeutic agents from the this compound chemical class.

Q & A

Q. What are the optimized synthetic routes for (Benzo[1,3]dioxol-5-yl-ureido-methyl)-urea, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the benzo[1,3]dioxole moiety and subsequent urea bond formation. For example:

  • Step 1: Cyclization of catechol derivatives to form the benzodioxole core (e.g., using diethyl carbonate under acidic conditions).
  • Step 2: Introduction of the ureido-methyl group via reaction with isocyanates or carbamoyl chlorides in aprotic solvents (e.g., DMF) with bases like K₂CO₃ to deprotonate intermediates.
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Key factors affecting yield and purity include:

  • Temperature: Higher temperatures (>60°C) may accelerate urea bond formation but risk decomposition.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid hydrolysis.
  • Catalysts: Use of coupling agents (e.g., HATU) improves efficiency in urea linkage formation .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H-NMR: Peaks at δ 6.7–7.2 ppm (aromatic protons from benzodioxole), δ 4.2–4.5 ppm (methylene groups adjacent to urea), and δ 3.3–3.5 ppm (NH protons of urea, exchangeable in D₂O).
  • ¹³C-NMR: Signals at ~150 ppm (carbonyl of urea) and 100–110 ppm (benzodioxole oxygen-bearing carbons).
  • IR: Stretching vibrations at ~1650–1700 cm⁻¹ (urea C=O), 1250–1300 cm⁻¹ (C-O-C in benzodioxole), and ~3300 cm⁻¹ (N-H stretching).
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For example, a molecular ion peak at m/z 276.31 (C₁₃H₁₂N₂O₃S) confirms the target compound .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) across studies?

Methodological Answer: Discrepancies often arise from assay conditions or structural analogs. To address this:

  • Standardize Assays: Use identical cell lines (e.g., HeLa for anticancer studies) and microbial strains (e.g., E. coli ATCC 25922) with controlled incubation times and concentrations.
  • Orthogonal Validation: Pair in vitro enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with cell-based viability assays (MTT).
  • Structural Comparisons: Evaluate analogs (e.g., thiophene vs. furan substitutions) to isolate moieties responsible for divergent activities. For example, thiophene derivatives show enhanced antimicrobial activity due to sulfur’s electronegativity .

Q. How can computational methods elucidate the compound’s mechanism of action against enzymatic targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions between the urea group and catalytic residues (e.g., binding to ATP pockets in kinases).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water).
  • Validation: Correlate docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with in vitro IC₅₀ values. For example, benzodioxole derivatives show selective inhibition of topoisomerase II due to π-π stacking with DNA bases .

Q. What experimental approaches assess environmental stability (e.g., photolytic/thermal degradation) of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under N₂ to determine decomposition onset (e.g., ~220°C for urea bond cleavage).
  • Photolytic Studies: Expose to UV light (λ = 254 nm) in quartz cuvettes; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 24h.
  • Environmental Fate: Use OECD Guideline 307 to study soil biodegradation under aerobic conditions, measuring half-life (t₁/₂) via LC-MS. For analogs, t₁/₂ ranges from 7–30 days depending on soil pH .

Q. How can structural modifications enhance the compound’s bioavailability without compromising activity?

Methodological Answer:

  • Prodrug Design: Acylate urea NH groups (e.g., acetyl chloride/pyridine) to improve lipophilicity (logP >2.5).
  • Salt Formation: React with HCl to form water-soluble hydrochloride salts for intravenous delivery.
  • Bioisosteric Replacement: Substitute benzodioxole with pyran derivatives to maintain aromaticity while reducing metabolic oxidation. In vivo studies in rodents show 2.3x higher plasma AUC for methylated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.